3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid
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Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the starting materials and the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The compound’s functional groups largely determine its reactivity. For instance, ethers can be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted from the compound’s structure and confirmed experimentally .Scientific Research Applications
Chemistry and Properties
- The compound is part of a broader class of chemicals that include pyrazole derivatives, known for their versatile chemistry and potential in creating biologically active molecules. This class of compounds is significant due to its biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis and applications of such derivatives, including pyrazole carboxylic acid variants, have been extensively reviewed, highlighting their importance in medicinal chemistry and their potential as scaffolds for drug development (Cetin, 2020).
Biological and Electrochemical Activity
- Research into compounds with pyridine and pyrazole structures, including those similar to 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid, has explored their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such studies suggest these compounds' significant potential in various applications, from materials science to biomedicine, underscoring the need for further investigation into their properties and uses (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
- The integration of pyrazole and pyridine moieties into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs), where specific derivatives demonstrate significant electroluminescent properties, highlighting the role of such chemical structures in advancing technologies for electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Kinase Inhibition
- The pyrazolo[3,4-b]pyridine scaffold, akin to that found in 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid, has been extensively utilized in designing kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a focal point in developing new therapeutics for treating various diseases. This scaffold's potential in creating selective and potent kinase inhibitors underscores its importance in pharmaceutical research (Wenglowsky, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s worth noting that compounds with similar structures have shown susceptibility to demethylation .
Result of Action
Compounds with similar structures have been known to exhibit a broad spectrum of biological activities .
Safety and Hazards
properties
IUPAC Name |
3-(3-bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-3-1-2-10(8-11)14-13(15(20)21)9-19(18-14)12-4-6-17-7-5-12/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYZCKDFDCUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1155572-84-1 |
Source
|
Record name | 3-(3-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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